

A Technical Guide to the Primary Alcohol Structure and Properties of 1-Nonadecanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-nonadecanol**, a saturated long-chain primary fatty alcohol. It details its chemical and physical properties, spectroscopic characterization, metabolic fate, and potential applications, with a focus on providing actionable data and protocols for research and development.

Physicochemical Properties of 1-Nonadecanol

1-Nonadecanol is a white, waxy solid at room temperature.[1] Its long nineteen-carbon chain renders it hydrophobic and thus insoluble in water, while it exhibits solubility in organic solvents such as ethanol and chloroform.[1][2] The quantitative physicochemical properties of **1-nonadecanol** are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C19H40O	[1][3]
Molecular Weight	284.52 g/mol	[3][4]
Melting Point	60-64 °C	[3][5]
Boiling Point	344-351 °C at 760 mmHg	[3][6]
156 °C at 0.1 mmHg	[5][7][8]	
Density	~0.837 - 0.853 g/cm³ (estimate)	[5][7]
Vapor Pressure	0.000003 mmHg at 25 °C (estimate)	[3]
logP (o/w)	8.481 - 9.386 (estimate)	[3][6]
Water Solubility	0.004781 mg/L at 25 °C (estimate)	[3]

Spectroscopic and Chromatographic Characterization

The structural elucidation of **1-nonadecanol** is routinely achieved through standard spectroscopic and chromatographic techniques.

- ¹H NMR: The proton NMR spectrum of a primary alcohol like **1-nonadecanol** has characteristic signals. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear in the 3.4-4.5 ppm range. The hydroxyl proton (-OH) typically presents as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be variable. The numerous methylene protons (-CH₂-) of the long alkyl chain will create a large, complex signal around 1.2-1.6 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet around 0.9 ppm.
- 13C NMR: The carbon attached to the hydroxyl group (-CH₂OH) is the most deshielded of the aliphatic carbons, typically appearing around 60-70 ppm. The other carbons of the alkyl chain will resonate between approximately 10 and 40 ppm.[9][10] DEPT (Distortionless



Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, and CH groups.[9]

The IR spectrum of **1-nonadecanol** is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching vibration is also observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹.

In mass spectrometry, alcohols often undergo alpha cleavage and dehydration.[11] For **1-nonadecanol**, alpha cleavage would involve the breaking of the bond between C1 and C2. The molecular ion peak (M⁺) may be weak or absent.

Experimental Protocols

The following are generalized protocols for the analysis and characterization of long-chain alcohols like **1-nonadecanol**.

- Sample Preparation: Dissolve 5-10 mg of **1-nonadecanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
- Sample Preparation: Prepare a dilute solution of 1-nonadecanol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.



- Injection: Inject 1 μ L of the sample solution into the GC inlet, which is typically heated to ensure volatilization.
- Chromatographic Separation: Use a nonpolar or semi-polar capillary column (e.g., DB-5ms).
 A typical temperature program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to elute the high-boiling-point alcohol.
- Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the
 mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range
 of m/z 40-500.
- Data Analysis: Identify the peak corresponding to **1-nonadecanol** based on its retention time. Analyze the mass spectrum and compare it with library data for confirmation.

Metabolic Pathway of 1-Nonadecanol

Long-chain fatty alcohols like **1-nonadecanol** are metabolized in the body.[12] They are first oxidized to the corresponding fatty aldehyde, a reaction catalyzed by alcohol dehydrogenase. [13] The fatty aldehyde is then further oxidized to a fatty acid by fatty aldehyde dehydrogenase. [12][13] The resulting nonadecanoic acid can then enter the β -oxidation pathway for energy production.[14]



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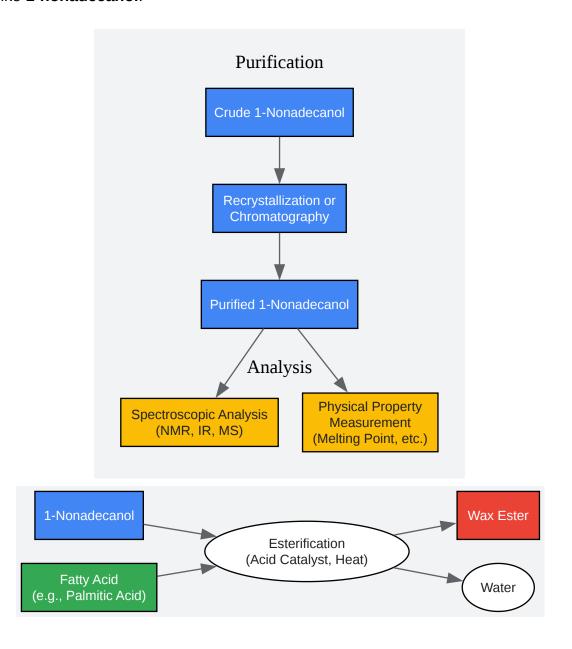
Caption: Metabolic pathway of **1-nonadecanol**.

Experimental Workflow and Applications

1-Nonadecanol has applications in various fields due to its long alkyl chain and hydroxyl functional group. It is used in cosmetics and personal care products as an emollient and thickening agent.[15] In industrial applications, it can be a component of lubricants and plasticizers.[15] Furthermore, it serves as a precursor in the synthesis of other molecules, such as wax esters.



The following diagram illustrates a typical workflow for the characterization of a long-chain alcohol like **1-nonadecanol**.



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